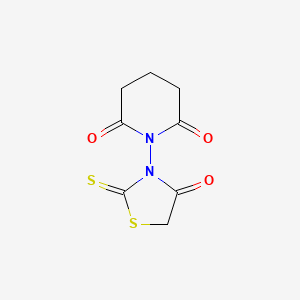

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXBDKVNKGRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of piperidine-2,6-dione with a thioamide derivative in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .

Scientific Research Applications

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for biological studies.

Medicine: Its potential as a drug candidate for treating various diseases is being explored.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurological and metabolic pathways, respectively . Additionally, it can bind to DNA and proteins, affecting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Features of Piperidine-2,6-dione Derivatives

Key Observations :

- The target compound integrates a thiazolidinone-sulfanylidene system, distinguishing it from isoindole/isoindoline-based derivatives like Lenalidomide or nitro-substituted analogues. The sulfur atoms in the thiazolidinone ring may enhance binding to metal ions or enzymes compared to nitrogen-rich analogues .

- Lenalidomide’s amino-substituted isoindole moiety is critical for its immunomodulatory activity, targeting cereblon (CRBN) in ubiquitin ligase complexes to degrade oncoproteins like IKZF1/3 in multiple myeloma .

- The nitro-substituted isoindoline () lacks clinical data but may serve as a precursor for reduced amine derivatives, similar to prodrug strategies .

Pharmacological and Therapeutic Profiles

Key Findings :

- Lenalidomide ’s efficacy in systemic lupus erythematosus (SLE) and myeloma is well-documented, with polymorphic forms (e.g., anhydrous Form-I) optimized for stability and bioavailability .

- The morpholinomethylbenzyl derivative () expands therapeutic utility to immune-related disorders, though its exact target remains uncharacterized.

- The imidazole-linked derivative () highlights the versatility of piperidine-2,6-dione scaffolds in targeting cytokine-driven pathologies like psoriasis.

Biological Activity

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and potential applications in medicine.

- IUPAC Name : 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

- Molecular Weight : 244.3 g/mol

- CAS Number : 182558-47-0

Antimicrobial Activity

Research indicates that 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Antitumor Activity

The compound also demonstrates promising antitumor effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 12.5 | |

| MCF7 (breast) | 15.0 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase and aldose reductase, which are critical in neurological and metabolic pathways.

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cell division.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, the antimicrobial efficacy of the compound was evaluated against multiple pathogens. Results showed a significant reduction in bacterial growth when treated with varying concentrations of the compound.

Study 2: Antitumor Effects

A preclinical trial assessed the antitumor effects of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione on xenograft models. The results indicated a marked decrease in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione, and what critical parameters govern yield and purity?

- Methodological Answer :

- Multi-step organic synthesis : Begin with functionalizing the piperidine-2,6-dione core, followed by thiazolidinone ring formation. Key steps include cyclocondensation of thiourea derivatives with α-keto acids or esters under reflux conditions (e.g., ethanol, 80°C for 3–6 hours) .

- Catalytic systems : Piperidine may act as a base catalyst in Knoevenagel condensations for thiazolidinone formation, requiring strict anhydrous conditions to avoid side reactions .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is essential to isolate the product with >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : Use - and -NMR to verify the thiazolidinone ring (δ 170–175 ppm for C=O) and piperidine protons (δ 2.5–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .

Advanced Research Questions

Q. How can polymorphic forms of this compound be controlled during synthesis, and what analytical methods differentiate them?

- Methodological Answer :

- Polymorph control : Adjust solvent polarity (e.g., switching from DMF to acetone) and cooling rates during crystallization. Slower cooling favors thermodynamically stable forms .

- Characterization : Use XRPD to identify lattice differences and DSC to detect melting point variations (ΔT > 5°C between forms) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Thione reactivity : The sulfanylidene group (C=S) acts as a soft nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers. Monitor via TLC in hexane:ethyl acetate .

- Piperidine ring : The lactam moiety undergoes hydrolysis under acidic conditions (e.g., 6M HCl, reflux) to yield glutaric acid derivatives, confirmed by FTIR loss of C=O stretches at 1700 cm .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how should conflicting cytotoxicity data be resolved?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating potency .

- Data conflicts : Replicate assays in triplicate, control for solvent effects (e.g., DMSO ≤1% v/v), and validate via time-kill curves .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- Factorial design : Vary temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent (ethanol vs. THF) to identify optimal yield/purity trade-offs .

- Response surface modeling : Use software (e.g., JMP) to predict ideal conditions, reducing experimental runs by 40–60% while maintaining robustness .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.